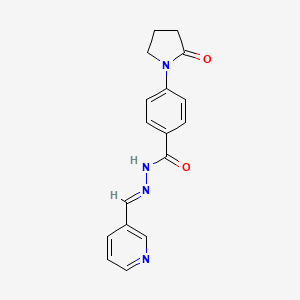

4-(2-oxo-1-pyrrolidinyl)-N'-(3-pyridinylmethylene)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds like 4-(2-oxo-1-pyrrolidinyl)-N'-(3-pyridinylmethylene)benzohydrazide often involves multi-step processes that leverage the reactivity of functional groups to build up the desired molecular architecture. A common approach could involve the formation of the pyrrolidinone core, followed by the introduction of the benzohydrazide functionality, and subsequent linkage to the pyridinyl moiety through a methylene bridge. Techniques such as palladium-catalyzed coupling reactions, condensation steps, and protective group strategies might be employed to achieve the synthesis with high selectivity and yield (Rossi et al., 2014).

Scientific Research Applications

Molecular Machines and Electronic Devices

A study on the derivative of 2-pyridinecarboxaldehyde demonstrated its potential in molecular machines and electronic devices. The compound exhibits E/Z isomerization induced by ultraviolet radiation, which is significant for the development of molecular switches and data storage devices. This is supported by spectroscopy and dynamic property analyses, underlining its utility in advanced materials science (Gordillo et al., 2016).

Catalysis and DNA Binding

Another study highlighted the synthesis of new Schiff base compounds with applications in catalysis, DNA binding, and antimicrobial activities. These compounds, including derivatives of benzohydrazide, demonstrate the potential for biological and chemical catalysis, offering pathways to new treatments and chemical synthesis methods (El‐Gammal et al., 2021).

Fluorescence and Photoluminescence

Research into tridentate pyridinyl-hydrazone zinc(II) complexes has revealed their utility as fluorophores for blue emitting layers. Such compounds exhibit intense blue fluorescence due to the aggregation-induced emission (AIE) effect, promising for applications in optoelectronics and display technologies (Diana et al., 2019).

Conducting Polymers

Derivatives of pyrrol-2-yl have been used in the synthesis of conducting polymers, which are significant for electronic and optoelectronic applications. These materials offer low oxidation potentials and stability in the conducting state, highlighting their potential in electronic devices (Sotzing et al., 1996).

Photoisomerization Properties

Complexes involving benzohydrazide derivatives have shown reversible trans-to-cis photoisomerization properties. This characteristic is crucial for developing light-responsive materials, which could have applications ranging from smart coatings to drug delivery systems (Lin et al., 2017).

properties

IUPAC Name |

4-(2-oxopyrrolidin-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c22-16-4-2-10-21(16)15-7-5-14(6-8-15)17(23)20-19-12-13-3-1-9-18-11-13/h1,3,5-9,11-12H,2,4,10H2,(H,20,23)/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMUFGIIAZRSKS-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NN=CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-2-[2-({[1-(hydroxymethyl)propyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5510124.png)

![2-{3-[2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510126.png)

![N-methyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylsulfonyl)thiophene-2-carboxamide](/img/structure/B5510145.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5510147.png)

![4-[4-(methylthio)benzylidene]-3-phenylisoxazol-5(4H)-one](/img/structure/B5510171.png)

![6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5510180.png)

![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5510195.png)

![4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510201.png)